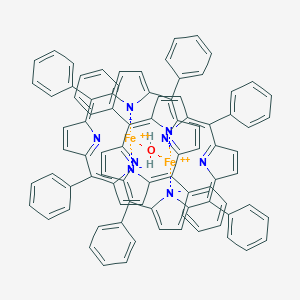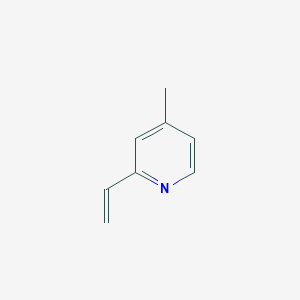
4-Methyl-2-vinylpyridine
描述
4-Methyl-2-vinylpyridine is a compound with the molecular formula C8H9N . It is also known by other names such as 2-Vinyl-4-picoline and 2-ethenyl-4-methylpyridine . The molecular weight of this compound is 119.16 g/mol .
Synthesis Analysis
A series of N-methyl quaternized derivatives of poly (4-vinylpyridine) (PVP) were synthesized in high yields with different degrees of quaternization, obtained by varying the methyl iodide molar ratio . This affords products with unexplored optical and solvation properties .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-vinylpyridine is determined by various computed descriptors. The IUPAC name is 2-ethenyl-4-methylpyridine . The InChI string is InChI=1S/C8H9N/c1-3-8-6-7(2)4-5-9-8/h3-6H,1H2,2H3 and the InChIKey is WVNIWWGCVMYYJZ-UHFFFAOYSA-N . The Canonical SMILES string is CC1=CC(=NC=C1)C=C .Chemical Reactions Analysis
Poly (4-vinylpyridine) (PVP) was quaternized in the presence of methyl iodide . The quaternization was quantified by 1 H NMR spectroscopy . The response of the polymers to temperature was assessed via TGA and DSC analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-vinylpyridine include a molecular weight of 119.16 g/mol, XLogP3-AA of 2, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 1, Exact Mass of 119.073499291 g/mol, Monoisotopic Mass of 119.073499291 g/mol, Topological Polar Surface Area of 12.9 Ų, Heavy Atom Count of 9, Formal Charge of 0, and Complexity of 98.7 .科学研究应用
Polymerization
4-Methyl-2-vinylpyridine is often used in the synthesis of polymers. For instance, it can be used to create poly(4-vinylpyridine) (PVP), a polymer with interesting solvation and solid-state properties . The degree of quaternization, which can be varied by adjusting the methyl iodide molar ratio, significantly impacts the physicochemical properties of the copolymers .
Creation of Quaternized Derivatives
Quaternized derivatives of poly(4-vinylpyridine) can be synthesized in high yields . These derivatives exhibit unique optical and solvation properties that are not found in the original compound .
Study of Solvation Properties
The solvation properties of polymers synthesized from 4-Methyl-2-vinylpyridine can be studied in binary solvent mixtures . The degree of quaternization influences these solvation properties, providing insights into key polymer-solvent interactions .
Optical Property Analysis
Polymers derived from 4-Methyl-2-vinylpyridine can be used to study optical properties. For example, UV-Vis and diffuse reflectance spectroscopy measurements can be carried out on these polymers . The optical band gap of the polymers can be calculated and correlated with the degree of quaternization .
Environmental Remediation
Composite material films of pyridine-based polymer and metal oxides (ZnO and TiO2) can be used for environmental remediation . These films can be used in the photodegradation of pollutants like methyl orange and benzoic acid .
Sensor Development
4-Methyl-2-vinylpyridine can be used in the development of chemical sensors. For example, a silica composite containing quaternized poly(4-vinylpyridine) can be used as an anion exchanger in a chemical sensor for technetium .
作用机制
Target of Action
4-Methyl-2-vinylpyridine (4M2VP) is a vinylpyridine derivative that primarily targets polymer structures . The compound’s primary role is to enhance the electrical conductivity of these polymers, making it a valuable component in the creation of electrochemical applications .
Mode of Action
The mode of action of 4M2VP involves its interaction with its targets through a process known as quaternization . This process involves the reaction of 4M2VP with different haloalkanes, leading to an enhanced electrical conductivity in the resulting polymeric material . The quaternization leads to a deficiency in the electron density in the pyridine ring, thus, N atoms are more attracted toward nucleophile compounds .
Biochemical Pathways
The biochemical pathways affected by 4M2VP primarily involve the polymerization of vinylpyridine . This process can be achieved through various methods, including anionic graft polymerization of 4-vinyl pyridine in starch and dextrin, block anionic copolymerization of poly(para-xylylene), polystyrene, and polyvinylpyridine, and polymerization of 4VP in the presence of a quaternization agent, ammonium persulfate, and cross-linkers .
Result of Action
The result of 4M2VP’s action is the creation of a polymeric material with enhanced electrical conductivity . This makes it a valuable component in the creation of electrochemical applications, including sensors for monitoring and determining humidity and various chemicals .
Action Environment
The action of 4M2VP can be influenced by various environmental factors. For instance, the temperature and pH can affect the quaternization process and, consequently, the electrical conductivity of the resulting polymer . Additionally, the presence of certain chemicals, such as oxidizing agents, can also influence the action of 4M2VP .
属性
IUPAC Name |
2-ethenyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-6-7(2)4-5-9-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNIWWGCVMYYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458605 | |
| Record name | 4-Methyl-2-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-vinylpyridine | |
CAS RN |
13959-34-7 | |
| Record name | 2-Ethenyl-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13959-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinyl-4-picoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013959347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-vinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-VINYL-4-PICOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W3D1B5708 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 4-methyl-2-vinylpyridine in the synthesis of anion exchangers?
A1: While the provided abstract [] does not delve into specific advantages of using 4-methyl-2-vinylpyridine for anion exchanger synthesis, it highlights the compound's role as a foundational material. The vinyl group likely enables polymerization reactions, creating a polymeric backbone. The pyridine ring, with its nitrogen atom, can be further modified to introduce various functional groups capable of anion exchange. This suggests the potential to tailor the properties of the resulting anion exchangers by manipulating the 4-methyl-2-vinylpyridine structure and subsequent modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

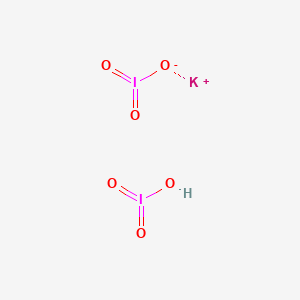
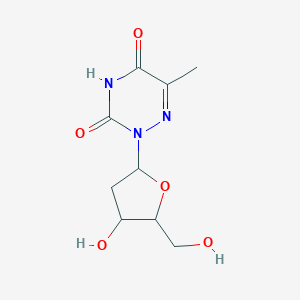
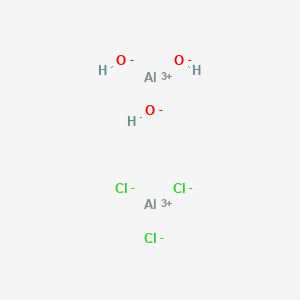
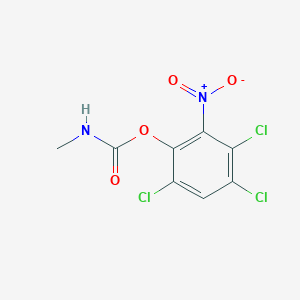
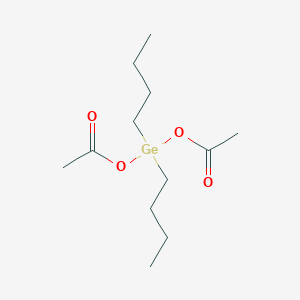
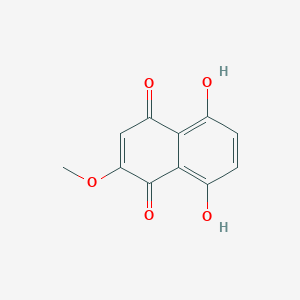

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)


![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
